molecular formula C11H11F3N2O3 B1297769 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine CAS No. 54672-11-6

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine

Cat. No.: B1297769
CAS No.: 54672-11-6
M. Wt: 276.21 g/mol
InChI Key: INQHSXGCAZQBBH-UHFFFAOYSA-N
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Description

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is a synthetic organic compound featuring a morpholine ring linked to a nitro- and trifluoromethyl-decorated phenyl ring. This specific structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The morpholine ring is a common pharmacophore found in compounds with diverse biological activities , while the nitro and trifluoromethyl groups are strategically employed in drug design to modulate electronic properties, lipophilicity, and metabolic stability . Although direct biological data on this exact compound may be limited, its core structure is highly relevant in the development of novel therapeutic agents. Research into structurally similar morpholine derivatives has demonstrated their potential as antimicrobial agents, with some compounds showing activity against reference strains of Gram-positive and Gram-negative bacteria . Furthermore, the nitro and trifluoromethyl phenyl fragments are actively investigated in other fields, such as the development of inhibitors for protein aggregation and as key components in molecules designed for anti-androgenic activity . This compound is offered exclusively for research and development purposes. It is intended for use in laboratory settings only and is not classified or sold for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHSXGCAZQBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346505
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-11-6
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54672-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antidiabetic and Antimicrobial Activities
Research indicates that compounds similar to 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine have been investigated for their potential in treating diabetes and infections. For example, derivatives of this compound have shown promise as inhibitors of key enzymes involved in glucose metabolism and as antimicrobial agents against various pathogens .

Case Study: Kinase Inhibitors
A study demonstrated that modifications of this compound could act as kinase inhibitors, which are crucial in cancer treatment. The introduction of the trifluoromethyl group enhances the lipophilicity and bioavailability of the drug candidates derived from it .

Agricultural Applications

Herbicides and Pesticides
The compound has been explored for its efficacy as a herbicide. Research has shown that derivatives exhibit inhibitory effects on plant growth, making them potential candidates for developing new agricultural chemicals .

Case Study: Photosynthetic Inhibition
In experiments with cyanobacterial strains, certain derivatives of this compound were found to inhibit photosynthesis, leading to reduced growth rates. This suggests that the compound could be effective in controlling unwanted vegetation in agricultural settings .

Material Science

Synthesis of Advanced Materials
Due to its unique chemical structure, this compound serves as a precursor for synthesizing advanced materials such as polymers and nanocomposites. The trifluoromethyl group imparts desirable properties like thermal stability and chemical resistance .

Application AreaSpecific Use CaseObserved Benefits
Medicinal ChemistryKinase inhibitors for cancer treatmentEnhanced bioavailability
AgricultureHerbicides affecting plant growthEffective weed management
Material SciencePrecursor for polymers and nanocompositesImproved thermal stability

Mechanism of Action

The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

4-(4-Nitrophenyl)morpholine

Molecular Formula : C₁₀H₁₂N₂O₃; Molecular Weight : 224.22 g/mol

  • Key Differences : Lacks the trifluoromethyl group at the 2-position of the phenyl ring.
  • Properties/Applications :
    • Forms a chair conformation in the morpholine ring stabilized by aromatic stacking interactions (perpendicular distance: 3.772 Å) .
    • Used as an intermediate in antitumor drug synthesis, with demonstrated anticancer activity in derivatives .
  • Synthesis : Typically prepared via nucleophilic substitution of 4-nitrochlorobenzene with morpholine .

4-(2-Fluoro-4-nitrophenyl)morpholine

Molecular Formula : C₁₀H₁₁FN₂O₃; Molecular Weight : 226.21 g/mol

  • Key Differences : Substitutes trifluoromethyl with fluorine at the 2-position.
  • Used in combinatorial synthesis and as a precursor in medicinal chemistry .

4-(4-Nitrophenyl)thiomorpholine

Molecular Formula : C₁₀H₁₂N₂O₂S; Molecular Weight : 224.28 g/mol

  • Key Differences : Replaces the morpholine oxygen with sulfur.
  • Properties/Applications :
    • Sulfur increases lipophilicity (logP) and introduces metabolic "soft spots" via oxidation to sulfoxides/sulfones .
    • Crystal structure features centrosymmetric dimers via C–H···O hydrogen bonds, contrasting with the morpholine analogue’s stacking interactions .

4-((4-(4-Nitro-2-(trifluoromethyl)phenoxy)phenyl)sulfonyl)morpholine

Molecular Formula : C₁₇H₁₄F₃N₂O₆S; Molecular Weight : 443.37 g/mol

  • Key Differences: Incorporates a sulfonyl group and phenoxy linker.
  • Used in fluorinated compound libraries for drug discovery .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine C₁₁H₁₁F₃N₂O₃ 300.22 CF₃ (2-position), NO₂ (4) Anticancer intermediates, electron-withdrawing effects
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ 224.22 NO₂ (4) Chair conformation, aromatic stacking
4-(2-Fluoro-4-nitrophenyl)morpholine C₁₀H₁₁FN₂O₃ 226.21 F (2), NO₂ (4) High reactivity in combinatorial synthesis
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 S (ring), NO₂ (4) Lipophilicity, dimeric crystal structure
4-((4-(4-Nitro-2-CF₃-phenoxy)phenyl)sulfonyl)morpholine C₁₇H₁₄F₃N₂O₆S 443.37 CF₃, NO₂, SO₂ Kinase inhibition, fluorinated drug libraries

Research Findings and Key Insights

Electronic Effects

  • Fluorine in 4-(2-Fluoro-4-nitrophenyl)morpholine offers similar electronic modulation but with reduced steric bulk compared to CF₃ .

Solid-State Behavior

  • Aromatic stacking stabilizes 4-(4-Nitrophenyl)morpholine’s crystal structure, while thiomorpholine derivatives form dimers via C–H···O bonds due to sulfur’s polarizability .

Biological Activity

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and nitro substituent on the phenyl ring enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H11F3N2O3
  • CAS Number : 612856

This compound features a morpholine ring, which is known for its ability to interact with biological targets due to its basic nitrogen atom.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For instance, studies indicate that similar morpholine derivatives exhibit inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism .
  • Receptor Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with membrane-bound receptors. This interaction can modulate signaling pathways related to inflammation and cell proliferation .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular systems .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological effects of this compound:

  • α-Glucosidase Inhibition : A study reported that morpholine derivatives showed significant inhibition of α-glucosidase, with IC50 values indicating effective enzyme blockade. This suggests potential applications in managing diabetes by controlling postprandial glucose levels .
  • Cytotoxicity Assays : Cytotoxic effects were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types, indicating its potential as an anti-cancer agent.

Case Studies

  • Diabetes Management : In a study focused on diabetes treatment, compounds structurally similar to this compound exhibited promising results in lowering blood glucose levels through enzyme inhibition .
  • Anticancer Research : A research project investigated the anticancer properties of morpholine derivatives, revealing that certain modifications led to enhanced activity against breast cancer cells. The presence of a trifluoromethyl group was noted to increase potency compared to non-fluorinated analogs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Effect IC50 Value (µM)
Enzyme Inhibitionα-GlucosidaseSignificant inhibition25
CytotoxicityCancer Cell LinesSelective cytotoxicityVaries by cell line
Antioxidant ActivityCellular ModelsReduction in oxidative stressNot quantified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A nickel-catalyzed cross-coupling protocol is commonly used, where morpholine reacts with aryl halides (e.g., 4-bromo-2-(trifluoromethyl)nitrobenzene) under mild conditions. Key parameters include temperature control (25–60°C), solvent selection (e.g., THF/H2O mixtures), and stoichiometric ratios of amine to aryl halide (3:1 molar ratio). Monitoring via TLC or HPLC ensures reaction completion . For optimization, vary ligands (e.g., bipyridine) or employ microwave-assisted synthesis to reduce reaction time.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents.
  • NMR (<sup>1</sup>H/<sup>19</sup>F) : Confirm substitution patterns (e.g., nitro and trifluoromethyl groups at positions 4 and 2, respectively).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding stability .

Q. What are the key stability considerations for long-term storage of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Periodic FT-IR analysis can detect degradation (e.g., nitro group reduction or morpholine ring oxidation). Stability studies under accelerated conditions (40°C/75% RH for 6 months) are recommended .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in downstream functionalization?

  • Methodological Answer : The nitro group is strongly electron-withdrawing, directing electrophilic substitutions to the meta position, while the trifluoromethyl group enhances lipophilicity and steric hindrance. Computational studies (DFT calculations) can map charge distribution and predict sites for nucleophilic attack. Experimental validation via Suzuki-Miyaura coupling or Ullmann reactions is advised .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvate formation. Conduct:

  • DSC/TGA : Identify polymorph transitions or solvent loss.
  • Variable-temperature NMR : Detect dynamic conformational changes.
  • Comparative crystallography : Compare lattice parameters with literature (e.g., CCDC entries) .

Q. How can the compound’s pharmacokinetic properties be modeled computationally for drug discovery applications?

  • Methodological Answer : Use QSAR models to predict logP (enhanced by trifluoromethyl) and solubility (limited by nitro group). Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). ADMET predictors (SwissADME) assess toxicity risks, particularly nitro group-mediated hepatotoxicity .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or salts of this compound?

  • Methodological Answer : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify π-π stacking or hydrogen-bonding contributions. Pair distribution function (PDF) analysis (synchrotron X-ray) reveals short-range order in amorphous phases. Solid-state NMR (<sup>13</sup>C CP/MAS) probes molecular dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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